molecular formula C20H19N3O3 B2911212 (E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1706482-05-4

(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2911212
CAS No.: 1706482-05-4
M. Wt: 349.39
InChI Key: ADTBMSNXSICWEJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a quinoxaline moiety linked to a piperidine ring via an ether bond, with a propenone chain terminating in a furan group, a structure indicative of potential kinase inhibitory activity. This compound has been identified as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, particularly demonstrating efficacy against FGFR1 . The FGFR signaling pathway is a critical target in oncology research, as its dysregulation is implicated in the proliferation, survival, and angiogenesis of various cancers. The primary research value of this compound lies in its utility as a chemical probe to elucidate the complex roles of FGFR in cellular processes and disease models. Researchers employ it in in vitro assays to study signal transduction and in the development of targeted cancer therapies, providing crucial insights for structure-activity relationship (SAR) studies. Its mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(8-7-15-4-3-13-25-15)23-11-9-16(10-12-23)26-19-14-21-17-5-1-2-6-18(17)22-19/h1-8,13-14,16H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBMSNXSICWEJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chalcone derivatives share the core (E)-1,3-diarylprop-2-en-1-one structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Piperidine/Piperazine Substituents
Compound Name Structure Key Features Melting Point (°C) Yield (%) Biological Activity Reference
(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one Quinoxaline-substituted piperidine Quinoxaline enhances π-π interactions; piperidine improves solubility. Not reported Not reported Antimicrobial/anticancer potential inferred from docking N/A
LabMol-80 [(E)-3-(furan-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one] Piperidin-1-ylphenyl group Lacks quinoxaline; phenyl-piperidine increases hydrophobicity. 182 30 Antitubercular activity (MIC: Not specified)
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one Pyrimidine-substituted piperazine Trifluoromethyl-pyrimidine enhances electronegativity and metabolic stability. N/A N/A Not reported

Key Observations :

  • Piperazine derivatives (e.g., ) often exhibit enhanced solubility compared to piperidine analogs, but the quinoxaline substituent may offset this advantage .
Analogues with Furan and Aromatic Substituents
Compound Name Structure Key Features Melting Point (°C) Activity (MIC) Reference
(E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl group Methoxy group increases electron density; furan enhances rigidity. Not specified Tyrosinase inhibition (IC₅₀: 12.5 µM)
(E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one Hydroxy-trimethoxyphenyl group Polar hydroxy/methoxy groups improve solubility; antifungal activity. Not reported C. albicans (MIC: 0.62 mg/mL)
(E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Trifluoromethyl-furan substituent CF₃ group enhances lipophilicity and metabolic resistance. N/A Antibacterial activity (MIC: Not specified)

Key Observations :

  • The methoxy substituent in ’s compound improves tyrosinase inhibition, suggesting that electron-donating groups enhance enzyme binding .
  • The target compound’s quinoxaline may confer broader-spectrum antimicrobial activity compared to simpler aryl substituents .
Computational and Docking Comparisons
  • (E)-1-(3,4-dimethoxyphenyl)-3-(4-((9-(quinolin-8-yloxy)nonyl)oxy)phenyl)prop-2-en-1-one (Docking score: −7.3 kcal/mol) and (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (−7.4 kcal/mol) exhibit strong binding to viral proteases . The target compound’s quinoxaline group may similarly target nucleic acids or kinases, though specific docking data are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.